molecular formula C6H10O2 B157590 1,2-Epoxy-3-(propenyloxy)propane CAS No. 1607-23-4

1,2-Epoxy-3-(propenyloxy)propane

Cat. No. B157590
CAS RN: 1607-23-4
M. Wt: 114.14 g/mol
InChI Key: QXONIHMUSQFKJU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Epoxy-3-(propenyloxy)propane is a chemical compound that is commonly known as glycidyl propenyl ether. It is widely used in the chemical industry as a reactive diluent and a cross-linking agent. Glycidyl propenyl ether is a colorless liquid that has a low viscosity and a high reactivity towards various functional groups. It is a versatile chemical that can be used in a variety of applications, including adhesives, coatings, and composites.

Mechanism of Action

Glycidyl propenyl ether reacts with various functional groups such as hydroxyl, amino, and carboxyl groups through an epoxide ring-opening mechanism. The reaction results in the formation of covalent bonds between the glycidyl propenyl ether and the functional groups, leading to the cross-linking of polymers and the modification of biomolecules.
Biochemical and Physiological Effects:
Glycidyl propenyl ether has been shown to have low toxicity and low mutagenicity in various in vitro and in vivo studies. However, it is important to note that exposure to high concentrations of glycidyl propenyl ether may cause irritation to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

Glycidyl propenyl ether is a highly reactive chemical that can be used as a cross-linking agent and a reactive probe in various lab experiments. Its low toxicity and low mutagenicity make it a safe chemical to handle in the laboratory. However, its high reactivity may pose a challenge in controlling the reaction conditions and the selectivity of the reaction.

Future Directions

There are several future directions for the research and development of glycidyl propenyl ether. One potential direction is the synthesis of novel polymers and composites using glycidyl propenyl ether as a cross-linking agent. Another potential direction is the development of new analytical methods using glycidyl propenyl ether as a derivatizing agent. Additionally, the use of glycidyl propenyl ether as a reactive probe for the detection of biomolecules is an area of active research. Overall, glycidyl propenyl ether is a versatile chemical that has the potential to be used in a wide range of applications in science and technology.

Synthesis Methods

Glycidyl propenyl ether can be synthesized through the reaction of propenyl alcohol and epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of glycidyl propenyl ether.

Scientific Research Applications

Glycidyl propenyl ether has been extensively studied for its potential use in various fields of science and technology. In the field of materials science, it has been used as a cross-linking agent for the synthesis of high-performance polymers and composites. In the field of biotechnology, it has been used as a reactive probe for the detection of proteins and nucleic acids. In the field of analytical chemistry, it has been used as a derivatizing agent for the analysis of various organic compounds.

properties

CAS RN

1607-23-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-[[(E)-prop-1-enoxy]methyl]oxirane

InChI

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

QXONIHMUSQFKJU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/OCC1CO1

SMILES

CC=COCC1CO1

Canonical SMILES

CC=COCC1CO1

Other CAS RN

1607-23-4

Origin of Product

United States

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